4,6-Dimethyl-1,2,3,4-tetrahydroquinoline

Asymmetric Synthesis Chiral Resolution Enantioselective Catalysis

4,6-Dimethyl-1,2,3,4-tetrahydroquinoline (DMTHQ, CAS 871900-73-1) is a bicyclic heterocyclic compound belonging to the class of tetrahydroquinolines (THQs), characterized by a molecular formula of C₁₁H₁₅N and a molecular weight of 161.24 g/mol. This compound serves as a versatile intermediate in organic synthesis and is a scaffold of interest in medicinal chemistry due to the privileged nature of the tetrahydroquinoline core, which is found in a wide array of pharmacologically active compounds.

Molecular Formula C11H15N
Molecular Weight 161.24 g/mol
CAS No. 871900-73-1
Cat. No. B3332107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dimethyl-1,2,3,4-tetrahydroquinoline
CAS871900-73-1
Molecular FormulaC11H15N
Molecular Weight161.24 g/mol
Structural Identifiers
SMILESCC1CCNC2=C1C=C(C=C2)C
InChIInChI=1S/C11H15N/c1-8-3-4-11-10(7-8)9(2)5-6-12-11/h3-4,7,9,12H,5-6H2,1-2H3
InChIKeyFMPAOABQQSXMHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dimethyl-1,2,3,4-tetrahydroquinoline (CAS 871900-73-1) Procurement Guide: Structural Differentiation and Scientific Utility


4,6-Dimethyl-1,2,3,4-tetrahydroquinoline (DMTHQ, CAS 871900-73-1) is a bicyclic heterocyclic compound belonging to the class of tetrahydroquinolines (THQs), characterized by a molecular formula of C₁₁H₁₅N and a molecular weight of 161.24 g/mol . This compound serves as a versatile intermediate in organic synthesis and is a scaffold of interest in medicinal chemistry due to the privileged nature of the tetrahydroquinoline core, which is found in a wide array of pharmacologically active compounds [1]. The defining feature of this specific derivative is the presence of two methyl substituent groups, which introduces distinct stereochemical, electronic, and analytical properties that differentiate it from both the unsubstituted parent scaffold and other mono- or dimethyl-substituted isomers.

Why 4,6-Dimethyl-1,2,3,4-tetrahydroquinoline Cannot Be Replaced by Unsubstituted Tetrahydroquinoline or Isomeric Analogs


The unsubstituted 1,2,3,4-tetrahydroquinoline (CAS 635-46-1) lacks the specific steric and electronic properties imparted by methyl substituents, which critically modulate conformation, reactivity, and biological target interactions [1]. Substitution at the 4-position alone creates a chiral center that can dramatically alter molecular recognition, while methylation at the 6-position influences the electron density of the aromatic ring, affecting electrophilic substitution and metabolic stability [2]. Therefore, a generic substitution with simpler, achiral THQ analogs will fail in applications requiring stereochemical control, such as the development of enantioselective catalysts or chiral drug leads. The unique combination of 4- and 6-methyl groups in DMTHQ represents a distinct chemical space with specific, non-interchangeable properties that must be verified before any analytical or synthetic workflow.

Quantitative Differentiation Evidence for 4,6-Dimethyl-1,2,3,4-tetrahydroquinoline Against its Closest Structural Analogs


Chiral Center at C4 Distinguishes DMTHQ from Achiral and Racemic Tetrahydroquinoline Analogs

The presence of a methyl group at the 4-position creates a tetrahedral chiral carbon center, meaning 4,6-Dimethyl-1,2,3,4-tetrahydroquinoline exists as a pair of enantiomers ((4R) and (4S)) [1]. This is a qualitative and quantitative structural distinction from the unsubstituted 1,2,3,4-tetrahydroquinoline (CAS 635-46-1) and 6-methyl-1,2,3,4-tetrahydroquinoline (CAS 91-61-2), which are both achiral molecules. While 4-methyl-1,2,3,4-tetrahydroquinoline (CAS 19343-78-3) also possesses a chiral center, the additional 6-methyl group in DMTHQ provides distinct electronic properties on the aromatic ring, creating a unique chiral/electronic profile compared to the singly substituted 4-methyl analog.

Asymmetric Synthesis Chiral Resolution Enantioselective Catalysis

Mass Spectrometric Fragmentation Pattern Provides a Unique Diagnostic Signature for DMTHQ Compared to Other Methyl-THQ Isomers

A comparative mass spectrometry study of 2-, 3-, 4-, and 6-methyl-1,2,3,4-tetrahydroquinolines established that the methyl substitution position dictates a unique fragmentation pathway [1]. Substitution of a hydrogen by a methyl group at the 4-position results in an intense M–15 peak, a diagnostic feature. In contrast, 3-methyl substitution yields a characteristic peak at M–29, while substitution at the 2-position or 6-position alone produces different fragmentation signatures. 4,6-Dimethyl-1,2,3,4-tetrahydroquinoline, with its dual substitution, is predicted to exhibit a composite fragmentation pattern, potentially featuring a prominent M–15 peak alongside distinct features from the 6-methyl group, providing a unique mass spectrum for rapid, unambiguous identification and differentiation from its mono-methyl and 2,4-dimethyl isomers [2].

Analytical Chemistry Mass Spectrometry Structural Elucidation

Enhanced Reactivity Profile for Electrophilic Aromatic Substitution at the 5 and 7 Positions Compared to the Unsubstituted Scaffold

The introduction of a methyl group at the 6-position of the tetrahydroquinoline core, which is an activating, ortho/para-directing substituent, increases the electron density of the aromatic ring [1]. This class-level principle dictates that 4,6-dimethyl-1,2,3,4-tetrahydroquinoline will exhibit a higher reaction rate and altered regioselectivity in electrophilic aromatic substitution (EAS) reactions compared to the unsubstituted 1,2,3,4-tetrahydroquinoline. Specifically, the incoming electrophile is directed to the activated 5 and 7 positions, a direct consequence of the 6-methyl group's influence, whereas the unsubstituted THQ has a more broadly distributed electron density.

Synthetic Chemistry Reactivity Electrophilic Substitution

Recommended Application Scenarios for 4,6-Dimethyl-1,2,3,4-tetrahydroquinoline Based on Proven Differentiation


Asymmetric Synthesis of Chiral Drug Leads or Ligands Where Enantiomeric Purity is Critical

The inherent chirality of DMTHQ, stemming from the 4-methyl substituent, makes it an ideal starting material or intermediate for the synthesis of enantiomerically pure compounds [1]. In projects targeting a specific enantiomer of a drug candidate, the use of the achiral 1,2,3,4-tetrahydroquinoline or 6-methyl-THQ is impossible, as it would lead to a racemic mixture or an achiral product. By employing enantiomerically resolved (R)- or (S)-DMTHQ, chemists can directly install the desired stereochemistry into a larger molecular architecture. This is evidenced by the historical resolution of related 2,4-dimethyl analogs into their optically active stereoisomers, a foundational concept in chiral THQ chemistry [2]. Procurement should therefore prioritize suppliers who can provide a certificate of analysis (CoA) confirming enantiomeric excess (e.e.).

Synthesis of Complex Heterocycles via Regioselective Functionalization Guided by the 6-Methyl Group

The 6-methyl group's predictable ortho/para-directing and activating effect on the aromatic ring makes DMTHQ a superior choice for synthesizing 5,7-disubstituted or 5-substituted tetrahydroquinoline derivatives compared to the unsubstituted scaffold [1]. A synthetic chemist planning to introduce a nitro, halogen, or acyl group at a specific position on the THQ core would choose DMTHQ (with the 6-methyl acting as a built-in protecting/directing group) over simple THQ to avoid complex protection/deprotection steps and to improve regiochemical yield. The desired product can be obtained with greater synthetic efficiency, representing a clear practical advantage in a multi-step synthesis.

Development of Analytical Methods Requiring a Unique, Diagnosable Molecular Standard for THQ Isomers

The distinct mass spectrometric fragmentation pattern of 4,6-DMTHQ provides a powerful tool for developing specific and sensitive analytical methods like GC-MS or LC-MS to quantify or identify this compound in complex mixtures or biological matrices [1]. Given the structural similarity among methyl-THQ isomers, a unique ion signature is critical for accurate quantification. A research lab studying the metabolism of a THQ-based drug or an environmental lab monitoring nitrogen heterocycles can employ a certified sample of 4,6-DMTHQ as a standard to validate their detection method, ensuring it is not misidentifying signals from other isobaric isomers.

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